2-Nitro-4-(trifluoromethyl)aniline

描述

Structural Classification and Nomenclature

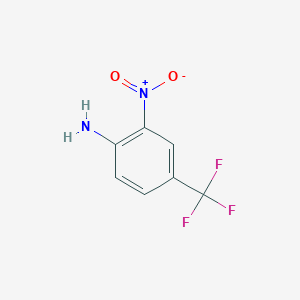

2-Nitro-4-(trifluoromethyl)aniline is classified as an aromatic amine, specifically a derivative of aniline (B41778). matrix-fine-chemicals.com The core structure consists of a benzene (B151609) ring to which an amino group (-NH2), a nitro group (-NO2), and a trifluoromethyl group (-CF3) are attached. The numbering of the substituents on the benzene ring follows the standard rules of chemical nomenclature, with the amino group typically defining the first position.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is this compound. thermofisher.comnist.gov It is also known by other names, including 4-Amino-3-nitrobenzotrifluoride and 4-Trifluoromethyl-2-nitroaniline. nist.gov The Chemical Abstracts Service (CAS) Registry Number for this compound is 400-98-6. thermofisher.comnist.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | This compound thermofisher.comnist.gov |

| CAS Number | 400-98-6 thermofisher.comnist.gov |

| Molecular Formula | C7H5F3N2O2 thermofisher.comnist.gov |

| Molecular Weight | 206.12 g/mol sigmaaldrich.com |

| InChI Key | ATXBGHLILIABGX-UHFFFAOYSA-N matrix-fine-chemicals.comthermofisher.com |

Significance of the Trifluoromethyl and Nitro Moieties in Aniline Derivatives

The presence of both a trifluoromethyl group and a nitro group on the aniline ring significantly influences the molecule's electronic properties and reactivity.

The trifluoromethyl group (-CF3) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. wikipedia.org This property can enhance the reactivity of the compound in certain chemical syntheses. cymitquimica.com The -CF3 group is known to increase the lipophilicity and metabolic stability of molecules, making it a valuable substituent in the design of pharmaceuticals and agrochemicals. nih.govmdpi.com Its introduction can protect a reactive methyl group from metabolic oxidation. wikipedia.org

The nitro group (-NO2) is also a powerful electron-withdrawing group. vaia.com It deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming substituents to the meta position. quora.comchemistrysteps.com In the context of aniline, the presence of a nitro group significantly reduces the basicity of the amino group. vaia.comwikipedia.org The nitration of aniline itself is complex; in a strong acidic medium, aniline is protonated to form the anilinium ion, which is a meta-directing group. testbook.com

The combined electron-withdrawing effects of the trifluoromethyl and nitro groups in this compound make the amino group's lone pair of electrons less available, thus decreasing its basicity compared to aniline. These electronic modifications are crucial for its utility as a chemical intermediate.

Overview of Research Trajectories on Substituted Anilines

Substituted anilines are a cornerstone of modern organic chemistry, with extensive research focused on their synthesis and application. The functionalization of the aniline core allows for the fine-tuning of a molecule's physical, chemical, and biological properties.

Current research trajectories in the field of substituted anilines include:

Development of Novel Synthetic Methodologies: A significant area of research is the development of efficient and selective methods for the synthesis of substituted anilines. This includes the exploration of new catalytic systems, such as the use of a Pd/C-ethylene system to synthesize anilines from cyclohexanones, and innovative approaches to achieve regioselective functionalization, like the meta-amination of anisidines. acs.orgnih.gov

Applications in Medicinal Chemistry: Anilines are prevalent structural motifs in many pharmaceuticals. acs.org However, they can also be associated with metabolic instability and toxicity. A key research focus is the strategic replacement of the aniline moiety with other functional groups to mitigate these undesirable properties while maintaining or enhancing therapeutic efficacy. The introduction of substituents like the trifluoromethyl group is a common strategy to improve the pharmacokinetic profiles of drug candidates. wikipedia.orgnih.gov

Materials Science: Substituted anilines are utilized in the synthesis of dyes, polymers, and other advanced materials. For instance, 4-Nitro-2-(trifluoromethyl)aniline has been used in the synthesis of monoazo dyes. sigmaaldrich.com

The ongoing exploration of substituted anilines, including complex derivatives like this compound, continues to drive innovation across the chemical sciences.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Amino-3-nitrobenzotrifluoride |

| 4-Trifluoromethyl-2-nitroaniline |

| Aniline |

| Anisidine |

| Cyclohexanone |

| 4-Nitro-2-(trifluoromethyl)aniline |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-nitro-4-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATXBGHLILIABGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074912 | |

| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-98-6 | |

| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=400-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3-nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-3-nitrobenzotrifluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-nitro-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-2-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Nitro-4-(trifluoromethyl)aniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JCH7KWT394 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Nitro 4 Trifluoromethyl Aniline

Established Synthetic Routes

Established methods for the synthesis of 2-Nitro-4-(trifluoromethyl)aniline primarily involve traditional aromatic substitution reactions. These routes are well-documented and have been optimized for industrial-scale production.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a foundational reaction in organic chemistry for functionalizing aromatic rings. In the context of synthesizing this compound, this approach typically starts with 4-(trifluoromethyl)aniline (B29031).

The synthesis involves the direct nitration of 4-(trifluoromethyl)aniline. However, the strong activating and ortho, para-directing nature of the amino group can lead to multiple nitration products and potential oxidation of the starting material. To circumvent these issues, a common strategy involves the protection of the amino group via acylation, for instance, with acetic anhydride (B1165640) to form the corresponding acetanilide (B955). This acetanilide derivative is then nitrated using a mixture of nitric acid and sulfuric acid. google.comyoutube.com The acetyl protecting group moderates the reactivity of the aromatic ring and directs the incoming nitro group to the position ortho to the amino group. The final step involves the deacylation of the nitro-acetanilide intermediate, typically via hydrolysis in an ethanolic potassium hydroxide (B78521) solution, to yield this compound. google.com

The trifluoromethyl group is a deactivating and meta-directing substituent. lkouniv.ac.in However, the powerful ortho, para-directing influence of the amino group (or its acetylated form) dominates the regioselectivity of the nitration reaction. unigoa.ac.in

A more recent development in electrophilic nitration utilizes trifluoromethanesulfonic acid (HOTf) as a catalyst with aqueous nitric acid. organic-chemistry.org This method offers a milder and more controllable alternative to the traditional mixed-acid conditions, potentially providing higher yields and selectivity. organic-chemistry.org

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to this compound, particularly when starting with a pre-functionalized benzene (B151609) ring containing a suitable leaving group.

A common precursor for this route is 1-chloro-2-nitro-4-(trifluoromethyl)benzene. nist.gov The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring towards nucleophilic attack. blogspot.comdoubtnut.com The reaction proceeds by treating 1-chloro-2-nitro-4-(trifluoromethyl)benzene with a source of ammonia (B1221849), such as aqueous ammonia. google.com The nucleophilic ammonia displaces the chloride ion to form the desired product. This reaction is often carried out under elevated temperature and pressure to facilitate the substitution. google.comgoogle.com

The rate of nucleophilic aromatic substitution is significantly enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group, which stabilize the intermediate Meisenheimer complex. blogspot.comacs.org In 1-chloro-2-nitro-4-(trifluoromethyl)benzene, both the nitro group (ortho) and the trifluoromethyl group (para) contribute to this activation.

| Starting Material | Reagents | Product | Yield | Reference |

| 4-(Trifluoromethyl)aniline | 1. Acetic anhydride2. Nitric acid, Sulfuric acid3. Ethanolic potassium hydroxide | This compound | Moderate | google.com |

| 1-Chloro-2-nitro-4-(trifluoromethyl)benzene | Aqueous ammonia | This compound | High | google.comgoogle.com |

Amination of Halogenated Benzotrifluorides

This method is closely related to nucleophilic aromatic substitution and focuses on the introduction of an amino group onto a halogenated benzotrifluoride (B45747) precursor. A key starting material for this approach is 4-chloro-3-nitrobenzotrifluoride (B52861).

The synthesis involves the reaction of 4-chloro-3-nitrobenzotrifluoride with an excess of aqueous ammonia at elevated temperatures, typically between 80°C and 150°C. google.comgoogle.com This process can be performed in an autoclave to manage the pressure generated by the ammonia solution at these temperatures. The reaction yields this compound in very good yields and high purity. google.com

Advanced Synthetic Techniques

To improve efficiency, selectivity, and sustainability, more advanced synthetic methods have been developed. These often involve the use of catalysts to facilitate the desired transformation under milder conditions.

Catalytic Approaches (e.g., Copper Catalysis)

The amination of halogenated benzotrifluorides can be significantly improved by the use of a copper catalyst. For instance, the reaction of 4-chloro-3-nitrobenzotrifluoride with aqueous ammonia can be catalyzed by copper(II) carbonate or copper(I) oxide. google.comgoogle.com The presence of the copper catalyst allows the reaction to proceed efficiently, often leading to near-quantitative yields of this compound. google.com

Another powerful catalytic method for forming C-N bonds is the Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide range of amines. In principle, this compound could be synthesized by coupling an appropriate aryl halide with an ammonia equivalent under palladium catalysis. While direct amination with ammonia can be challenging, specialized catalyst systems and ammonia surrogates have been developed to address this. wikipedia.org The Buchwald-Hartwig reaction is known for its high functional group tolerance, although the presence of a nitro group can sometimes be problematic with certain catalyst and base combinations. libretexts.org Recent advancements have even demonstrated the use of nitroarenes as coupling partners in Buchwald-Hartwig type reactions. nih.govrsc.org

Excited-state copper catalysis has also emerged as a method for the synthesis of related aminophenol derivatives from nitroarenes, suggesting potential future applications in the synthesis of complex aniline (B41778) derivatives. nih.gov

| Precursor | Catalyst | Reagents | Product | Yield | Reference |

| 4-Chloro-3-nitrobenzotrifluoride | Copper(II) carbonate or Copper(I) oxide | Aqueous ammonia | This compound | >98% | google.comgoogle.com |

Stereoselective Synthesis of Analogues and Derivatives

While this compound itself is not chiral, the development of stereoselective methods is crucial for the synthesis of its chiral analogues and derivatives, which are of significant interest in medicinal chemistry.

The synthesis of chiral derivatives often involves the introduction of a stereocenter elsewhere in the molecule. For instance, multicomponent reactions can be employed to construct complex, functionalized heterocyclic systems incorporating the this compound scaffold in a stereoselective manner. nih.gov

For analogues that possess a chiral center, chiral resolution is a common technique to separate the enantiomers. This can be achieved using methods like chiral high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net Another approach involves derivatization with a chiral resolving agent, such as (R)- or (S)-α-methoxyphenylacetic acid (MPA), to form diastereomers that can be separated by standard chromatography or crystallization. The absolute configuration of the separated enantiomers can then be determined using spectroscopic methods like NMR. mdpi.comresearchgate.net The development of unconventional chiral resolution techniques, such as those utilizing chiral selective membranes or spin-selective crystallization, offers potential future avenues for efficient enantiomeric separation. nih.gov

Synthesis of Key Intermediates and Related Compounds

The synthesis of various derivatives of this compound serves to create a diverse range of chemical entities for further applications. The following subsections detail the synthetic approaches for several key intermediates.

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline

N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline can be prepared from the parent aniline through N,N-dimethylation. A common method for the N,N-dimethylation of anilines involves the use of a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base.

A plausible synthetic route starts with this compound. The reaction proceeds by treating the starting material with a suitable methylating agent, like trimethyl phosphate, which has been used for the methylation of similar compounds such as 4-bromo-3-(trifluoromethyl)aniline. orgsyn.org

Reaction Scheme:

An alternative approach involves the nitration of N,N-dimethyl-3-(trifluoromethyl)aniline. However, this may lead to a mixture of isomers. A more controlled synthesis involves the direct methylation of this compound.

| Starting Material | Reagents | Product | Reference |

| This compound | Trimethyl Phosphate | N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline | orgsyn.org |

| N,N-dimethylaniline | Conc. H₂SO₄, Conc. HNO₃ | m-Nitrodimethylaniline | orgsyn.org |

N-Methyl-2-nitro-4-(trifluoromethyl)aniline

The synthesis of N-Methyl-2-nitro-4-(trifluoromethyl)aniline can be achieved through the direct methylation of this compound. This reaction introduces a single methyl group onto the amine.

A related isomer, N-methyl-4-nitro-2-(trifluoromethyl)aniline, has been synthesized by heating 3-nitrobenzotrifluoride (B1630513) and N,N'-dimethylurea with sodium hydroxide in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com This reaction yields the product in high purity after recrystallization. chemicalbook.com

Synthetic Data for N-methyl-4-nitro-2-(trifluoromethyl)aniline:

| Reactants | Conditions | Product | Yield | Melting Point | Reference |

| 3-Nitrobenzotrifluoride, N,N'-Dimethylurea, Sodium Hydroxide | DMSO, 50°C, 4h | N-methyl-4-nitro-2-(trifluoromethyl)aniline | 95% (crude) | 99-101°C (crude), 111-112°C (recrystallized) | chemicalbook.com |

For the target compound, N-Methyl-2-nitro-4-(trifluoromethyl)aniline, a similar approach starting from 4-chloro-3-nitrobenzotrifluoride and methylamine (B109427) hydrochloride could be employed, analogous to the synthesis of N-ethyl-2-nitro-4-(trifluoromethyl)aniline. chemicalbook.com

Butanoic Acid, 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)-

This butanoic acid derivative can be synthesized through a Michael addition reaction. The amino group of this compound acts as a nucleophile, adding to the double bond of an α,β-unsaturated carbonyl compound like ethyl crotonate. The resulting ester can then be hydrolyzed to yield the desired carboxylic acid.

A related synthesis of 4-nitro-3-(4-trifluoromethylphenyl)butanoic acid ethyl ester is achieved by reacting 4-trifluoromethylcinnamic acid ethyl ester with nitromethane (B149229) and tetramethylguanidine. prepchem.com

Plausible Reaction Scheme:

Michael Addition: this compound + Ethyl Crotonate → Ethyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)butanoate

Hydrolysis: Ethyl 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)butanoate + Base (e.g., NaOH) followed by acidification → Butanoic Acid, 3-((2-nitro-4-(trifluoromethyl)phenyl)amino)-

The synthesis of a similar compound, (S)-3-Amino-4-(4-(trifluoromethyl)phenyl)butanoic acid hydrochloride, starts from 4-(trifluoromethyl)benzaldehyde (B58038) and (S)-alanine.

N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline

The synthesis of N-(4-methoxyphenyl)-2-nitro-4-(trifluoromethyl)aniline can be accomplished through a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org These cross-coupling reactions are powerful methods for forming C-N bonds.

In an Ullmann condensation, a copper catalyst promotes the reaction between an aryl halide and an amine. wikipedia.org For this synthesis, 4-chloro-3-nitrobenzotrifluoride could be reacted with 4-methoxyaniline in the presence of a copper catalyst and a base. Traditional Ullmann reactions often require high temperatures and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.org

Illustrative Ullmann Condensation:

| Aryl Halide | Amine | Catalyst | Product | Reference |

| 4-Chloronitrobenzene | Phenol (B47542) | Copper | p-Nitrophenyl phenyl ether | wikipedia.org |

| 2-Chlorobenzoic acid | Aniline | Copper(I) iodide/phenanthroline | N-Phenylanthranilic acid | wikipedia.org |

The Buchwald-Hartwig amination offers a milder alternative, using a palladium catalyst with a suitable ligand.

5-Methyl-2-nitro-4-(trifluoromethyl)aniline

The synthesis of 5-Methyl-2-nitro-4-(trifluoromethyl)aniline can be approached through the nitration of a suitable precursor. A plausible starting material is 4-methyl-3-(trifluoromethyl)aniline. Nitration of this compound would likely yield the desired product, although regioselectivity would need to be controlled.

A related synthesis is the preparation of 4-methyl-3-trifluoromethyl phenylamine from 2-trifluoromethyl toluene (B28343). google.com This process involves a nitration step to form 4-nitro-2-trifluoromethyl toluene, followed by a reduction reaction. google.com

Synthetic Route for a Related Compound (4-methyl-3-trifluoromethyl phenylamine):

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

| 1 | 2-Trifluoromethyl toluene | Nitric acid, Sodium nitrate, or Potassium nitrate | 4-Nitro-2-trifluoromethyl toluene | google.com |

| 2 | 4-Nitro-2-trifluoromethyl toluene | Reducing agent | 4-Methyl-3-trifluoromethyl phenylamine | google.com |

To obtain 5-Methyl-2-nitro-4-(trifluoromethyl)aniline, one would need to start with a differently substituted toluene derivative and control the nitration to occur at the desired position.

2-Nitro-4-(trifluoromethoxy)aniline

2-Nitro-4-(trifluoromethoxy)aniline is a related chemical compound with the CAS number 2267-23-4. chemicalbook.com Its molecular formula is C7H5F3N2O3, and it has a molecular weight of 222.12 g/mol . chemicalbook.com This compound is a fluorinated, nitro-containing benzene derivative. bldpharm.com

4-Amino-3-nitrobenzotrifluoride

4-Amino-3-nitrobenzotrifluoride is another name for this compound. biosynth.commatrix-fine-chemicals.com This name emphasizes the amino and nitro groups attached to the benzotrifluoride backbone. biosynth.commatrix-fine-chemicals.com The compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals. biosynth.comchemimpex.com The presence of the trifluoromethyl group is noted to enhance the reactivity and stability of the molecule, as well as improve the solubility and bioavailability of a final drug product. chemimpex.com

A different compound, 4-Nitro-2-(trifluoromethyl)aniline (CAS 121-01-7), is sometimes used in the synthesis of monoazo dyes. sigmaaldrich.com It undergoes diazotization and is then coupled with various compounds like N-hydroxyalkylamino-5-napthols, pyrazolones, and N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines. sigmaaldrich.com

The synthesis of a related compound, 3-nitrobenzotrifluoride, is achieved by nitrating benzotrifluoride with a mixture of fuming nitric acid and concentrated sulfuric acid. prepchem.com This reaction is maintained at a temperature between 20°C and 30°C and yields the product as a pale-yellow oil. prepchem.com This intermediate can then be used in further synthetic steps. google.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| CAS Number | 400-98-6 | biosynth.commatrix-fine-chemicals.com |

| Molecular Formula | C7H5F3N2O2 | biosynth.commatrix-fine-chemicals.com |

| Molecular Weight | 206.12 g/mol | biosynth.com |

| Melting Point | 105 - 107 °C | biosynth.comgoogle.com |

| Purity (via HPLC) | >98% | google.com |

| Appearance | Crystalline solid | google.com |

Chemical Reactivity and Transformational Pathways

Reduction Reactions of the Nitro Group

The reduction of the nitro group to an amino group (-NH₂) is a fundamental transformation of 2-Nitro-4-(trifluoromethyl)aniline, leading to the formation of 4-(trifluoromethyl)benzene-1,2-diamine. This diamine is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. google.com The reduction can be achieved through several methods, broadly categorized as catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and cleaner reaction profiles. commonorganicchemistry.comresearchgate.net This process involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.

Common catalysts for this transformation include:

Palladium on Carbon (Pd/C): Often the preferred catalyst for nitro group reductions, providing high yields of the corresponding amine. commonorganicchemistry.com

Raney Nickel: An alternative to Pd/C, particularly useful when trying to avoid dehalogenation in substrates containing halogen atoms. commonorganicchemistry.com

Platinum-based catalysts: Platinum on carbon and platinum(IV) oxide are also effective for the hydrogenation of nitro compounds. wikipedia.orgrsc.org

The general reaction for the catalytic hydrogenation of this compound is as follows:

Reaction Scheme:

The reaction typically proceeds via nitroso and hydroxylamine (B1172632) intermediates. acs.org The efficiency and selectivity of the hydrogenation can be influenced by factors such as the choice of catalyst, solvent, temperature, and pressure. For industrial-scale production, continuous catalytic hydrogenation processes are often employed. acs.org The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of undesirable hydroxylamine intermediates, leading to purer products. google.com

Table 1: Catalytic Hydrogenation Methods for Nitro Group Reduction

| Catalyst | Key Features |

|---|---|

| Palladium on Carbon (Pd/C) | High efficiency, commonly used. commonorganicchemistry.com |

| Raney Nickel | Used to prevent dehalogenation. commonorganicchemistry.com |

A variety of chemical reducing agents can also be employed to convert the nitro group of this compound to an amine. These methods offer alternatives to catalytic hydrogenation, especially when specific functional group tolerance is required.

Notable chemical reduction methods include:

Metal/Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium. commonorganicchemistry.com For instance, iron in the presence of an acid is a common and cost-effective choice.

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is often used when other reducible functional groups are present in the molecule. commonorganicchemistry.com

Sodium Hydrosulfite (Na₂S₂O₄): This is another effective reducing agent for converting nitroarenes to anilines. wikipedia.org

Sodium Sulfide (Na₂S): Can be useful when hydrogenation or acidic conditions are not compatible with the substrate. commonorganicchemistry.com

The choice of the reducing agent depends on the specific requirements of the synthesis, including cost, functional group compatibility, and reaction conditions.

Table 2: Chemical Reduction Methods for Nitro Group Reduction

| Reagent | Conditions/Features |

|---|---|

| Iron (Fe) / Acid | Cost-effective, widely used. commonorganicchemistry.com |

| Tin(II) Chloride (SnCl₂) | Mild conditions, good for functional group tolerance. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | Effective reducing agent. wikipedia.org |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the aromatic ring in this compound, caused by the strong electron-withdrawing effects of both the nitro and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org

While less common than substitution of a halogen, the nitro group can act as a leaving group in SNAr reactions, particularly when activated by other strong electron-withdrawing groups. nih.gov In the case of this compound, the presence of the trifluoromethyl group in the para position to the nitro group enhances the electrophilicity of the carbon atom to which the nitro group is attached, making it a potential site for nucleophilic attack.

However, the amino group (-NH₂) is a strong activating group, which generally directs electrophilic aromatic substitution and can complicate nucleophilic substitution reactions.

The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. chinesechemsoc.org Its presence on the aromatic ring significantly influences the reactivity in several ways:

Activation towards Nucleophilic Attack: The -CF₃ group deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution by withdrawing electron density from the ring. libretexts.org This effect is most pronounced at the ortho and para positions relative to the -CF₃ group.

Stabilization of Intermediates: In an SNAr reaction, the electron-withdrawing -CF₃ group can stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack, thereby facilitating the reaction. libretexts.org This stabilization is most effective when the -CF₃ group is ortho or para to the leaving group.

For instance, in the related compound 4-chloro-3-nitrobenzotrifluoride (B52861), the chlorine atom is readily displaced by ammonia (B1221849) in a nucleophilic aromatic substitution reaction to produce this compound. google.com This demonstrates the activating effect of the nitro and trifluoromethyl groups on the ring for SNAr reactions.

Oxidation Reactions

Information regarding the direct oxidation of this compound is limited in readily available literature. Generally, the amino group of anilines can be oxidized to various products, including nitroso compounds, nitro compounds, or polymeric materials, depending on the oxidizing agent and reaction conditions. However, the presence of the strongly deactivating nitro and trifluoromethyl groups on the aromatic ring would likely make oxidation more difficult compared to aniline (B41778) itself.

It is plausible that under strong oxidizing conditions, the amino group could be oxidized. For example, the oxidation of anilines can sometimes lead to the formation of azoxybenzenes. acs.org However, specific studies detailing the oxidation products of this compound are not prominently reported.

Derivatization Strategies for Functionalization

The functionalization of this compound is a key step in the synthesis of a diverse array of chemical entities with applications in various fields, including the development of dyes and pharmaceuticals. The primary amino group serves as a versatile handle for introducing new functionalities through amidation, esterification, and the formation of imines, which can be further transformed into other valuable derivatives.

Amidation and Esterification

The amino group of this compound can be readily acylated to form amides. This transformation is a fundamental reaction in organic synthesis, allowing for the introduction of a wide range of acyl groups. A common method for the N-acylation of anilines involves the reaction with acid chlorides or anhydrides. For instance, the acylation of 4-(trifluoromethyl)aniline (B29031) with acetic anhydride (B1165640), followed by nitration, is a known pathway to produce this compound, demonstrating the feasibility of N-acylation on this structural framework. google.com This process underscores the utility of amidation in modifying the aniline core, which can be a crucial step in multi-step synthetic sequences.

While direct esterification of the amino group is not a standard transformation, derivatization of the aromatic ring to introduce a hydroxyl group, which can then be esterified, is a plausible synthetic route. However, direct reactions involving the amino group are more common for introducing new functional groups.

Detailed research findings on specific amidation reactions of this compound are presented in the table below.

| Acylating Agent | Product | Reaction Conditions | Reference |

| Acetic Anhydride | N-acetyl-4-(trifluoromethyl)aniline | Acylation followed by nitration | google.com |

This table showcases a key transformation related to the amidation of the parent aniline prior to nitration, a common strategy in the synthesis of the title compound.

Formation of Azomethine and Beta-Amino Derivatives

The reaction of the primary amino group of this compound with aldehydes or ketones leads to the formation of azomethines, also known as Schiff bases. These compounds, characterized by a carbon-nitrogen double bond, are valuable intermediates in organic synthesis.

A specific example is the synthesis of N-(4-isopropylbenzylidene)-4-nitro-2-(trifluoromethyl)aniline (MA3). This azomethine is prepared through the condensation reaction of this compound with 4-isopropylbenzaldehyde. The reaction yields the corresponding Schiff base, which has been characterized using various spectroscopic methods. The formation of the azomethine linkage is confirmed by the appearance of a characteristic peak for the azomethine proton in the 1H-NMR spectrum and the azomethine carbon in the 13C-NMR spectrum.

Furthermore, azomethines can serve as precursors to β-amino derivatives through reactions such as the Mannich reaction. The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde (like formaldehyde), and an enolizable carbonyl compound (a ketone or another aldehyde). wikipedia.orgchemistrysteps.com This reaction results in the formation of a β-amino carbonyl compound, known as a Mannich base. wikipedia.org While a specific example of a Mannich reaction with this compound is not detailed in the provided search results, the general mechanism involves the formation of an iminium ion from the aniline and formaldehyde, which then reacts with the enol form of a ketone. wikipedia.orgchemistrysteps.com The resulting β-amino ketone is a versatile synthetic intermediate.

The synthesis of β-amino ketones can also be achieved through other methods, such as the conjugate addition of amines to α,β-unsaturated ketones. organic-chemistry.org

Below is a table summarizing the synthesis of an azomethine derivative from this compound.

| Aldehyde/Ketone | Product | Reaction Type | Reference |

| 4-isopropylbenzaldehyde | N-(4-isopropylbenzylidene)-4-nitro-2-(trifluoromethyl)aniline | Condensation (Schiff Base formation) |

This table highlights a specific example of azomethine formation, a key functionalization pathway for this compound.

Spectroscopic and Computational Characterization of 2 Nitro 4 Trifluoromethyl Aniline and Its Derivatives

Spectroscopic Analysis

Spectroscopy is a cornerstone in the characterization of molecular structures. For 2-Nitro-4-(trifluoromethyl)aniline, various spectroscopic methods are employed to confirm its identity and probe its electronic and vibrational states.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The gas-phase IR spectrum of this compound, also known as 4-Amino-3-nitrobenzotrifluoride, is available through the NIST/EPA Gas-Phase Infrared Database. nist.gov The spectrum exhibits characteristic absorption bands that correspond to the molecule's specific functional groups.

Key vibrational modes include:

N-H Stretching: The amino group (-NH₂) typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

NO₂ Stretching: The nitro group (-NO₂) displays strong asymmetric and symmetric stretching bands, generally found around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively.

C-F Stretching: The trifluoromethyl group (-CF₃) is characterized by very strong and distinct absorption bands in the 1350-1120 cm⁻¹ region.

Aromatic C-H and C=C Stretching: Vibrations associated with the benzene (B151609) ring occur at approximately 3100-3000 cm⁻¹ (C-H stretch) and 1600-1450 cm⁻¹ (C=C ring stretch).

Studies on related isomers, such as 4-nitro-3-(trifluoromethyl)aniline (B27955), show similar characteristic peaks, confirming the assignment of these functional groups. nih.govchemicalbook.com

Table 1: Characteristic IR Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amino (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1320 - 1360 |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1120 - 1350 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and probing the electronic environment of specific nuclei. While comprehensive experimental spectra for this compound are not widely published, data from isomers and related compounds allow for predictable assignments. chemicalbook.comchemicalbook.comnih.gov

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amino protons. The aromatic region would display a complex splitting pattern due to the substitution on the benzene ring. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups and the electron-donating effect of the amino (-NH₂) group. The -NH₂ protons typically appear as a broad singlet. For the related isomer 4-nitro-3-(trifluoromethyl)aniline, aromatic protons are observed at chemical shifts (δ) of approximately 7.32, 8.55, and 8.59 ppm in DMSO-d₆. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would reveal seven distinct carbon signals, corresponding to the six carbons of the benzene ring and the one carbon of the trifluoromethyl group. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon bearing the -CF₃ group would show a characteristic quartet due to spin-spin coupling with the fluorine atoms. In 4-nitro-3-(trifluoromethyl)aniline, carbon signals are observed at 151.8, 135.0, 128.7, and 123.7 ppm. chemicalbook.com

¹⁹F NMR: The fluorine NMR spectrum provides specific information about the trifluoromethyl group. It is expected to show a single, sharp signal, as all three fluorine atoms are chemically equivalent. The chemical shift of this signal is a sensitive probe of the electronic environment around the -CF₃ group. Studies on derivatives have used ¹⁹F NMR to monitor environmental changes around the trifluoromethyl-containing probe. nih.gov

Table 2: Predicted NMR Data Characteristics for this compound

| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | ~6.5 - 8.5 | Doublets, Doublet of doublets | Aromatic Protons |

| ¹H | Variable | Broad Singlet | Amino Protons (-NH₂) |

| ¹³C | ~110 - 155 | Singlets | Aromatic Carbons |

| ¹³C | ~120 - 130 | Quartet (due to ¹JC-F) | Trifluoromethyl Carbon (-CF₃) |

| ¹⁹F | Characteristic Shift | Singlet | Trifluoromethyl Fluorines (-CF₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by the chromophoric nitroaniline system. The presence of the electron-donating amino group and the electron-withdrawing nitro and trifluoromethyl groups leads to significant charge-transfer character in its electronic transitions. This typically results in strong absorption bands in the UV and visible regions of the electromagnetic spectrum. Studies on related nitroaniline derivatives confirm absorptions in the 210-320 nm range. nih.gov The exact position of the absorption maximum (λmax) is sensitive to the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook. nist.gov

The molecular formula is C₇H₅F₃N₂O₂, corresponding to a molecular weight of approximately 206.12 g/mol . nist.gov The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 206. Predicted mass spectrometry data also shows expected adducts such as [M+H]⁺ at m/z 207.03760 and [M+Na]⁺ at m/z 229.01954. uni.lu Common fragmentation pathways for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules.

X-Ray Diffraction Studies (Single Crystal)

Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific single-crystal structure determination for this compound is not prominently available in the surveyed literature, studies on closely related nitroaniline derivatives have been published. researchgate.netnih.gov

For example, analyses of 2,4-dinitro-N-methylaniline and 2-amino-4-nitro-N-methylaniline reveal that they crystallize in the monoclinic P2₁/c space group. researchgate.net These studies highlight how intermolecular interactions, such as N-H···O hydrogen bonds and π-π stacking, dictate the crystal packing. A similar analysis of this compound would be expected to reveal a highly ordered structure stabilized by hydrogen bonds involving the amino and nitro groups, as well as potential interactions involving the fluorine atoms.

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are frequently used to complement experimental data and provide deeper insight into molecular properties. For isomers and derivatives of this compound, DFT calculations have been employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths and angles.

Predict Vibrational Spectra: Calculate theoretical IR and Raman frequencies, which aids in the assignment of experimental spectra.

Analyze Electronic Structure: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for assessing chemical reactivity and kinetic stability. For related nitro-substituted aniline (B41778) compounds, these calculations show that charge transfer occurs within the molecule. nih.gov

Map Molecular Electrostatic Potential (MEP): The MEP surface visualizes the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of intermolecular interactions.

Calculate NBO Analysis: Natural Bond Orbital (NBO) analysis provides information on intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. nih.gov

These computational studies on analogous compounds underscore the significant influence that the positions of the amino, nitro, and trifluoromethyl groups have on the molecular and electronic properties of the benzene ring system. nih.gov

Advanced Applications in Medicinal and Agrochemical Chemistry

Pharmaceutical Intermediates and Drug Discovery

The utility of 2-Nitro-4-(trifluoromethyl)aniline and related nitro compounds in medicinal chemistry is a subject of ongoing research and development. These compounds are recognized for their role as versatile intermediates and for the biological activities exhibited by their derivatives.

Precursor in Drug Synthesis (e.g., Flutamide)

This compound is a key starting material in the synthesis of various pharmaceutical agents. google.com A notable example is its use in the production of Flutamide, a non-steroidal antiandrogen medication. sigmaaldrich.com Flutamide, chemically known as 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide, is utilized in the treatment of prostate cancer. sigmaaldrich.com The synthesis of Flutamide involves the acylation of an aniline (B41778) derivative, highlighting the importance of intermediates like this compound in accessing complex drug molecules.

A study comparing the cytotoxicity of Flutamide with its cyano analogue revealed that the nitroaromatic group in Flutamide may contribute to its toxic effects on liver cells. nih.gov This research underscores the significance of the nitro group in the biological activity and potential toxicity of the final drug product.

Exploration of Bioactivity in Related Nitroaniline Compounds

Nitro-containing compounds, including derivatives of nitroaniline, exhibit a broad spectrum of biological activities, making them attractive for drug discovery. nih.govresearchgate.net These activities include antimicrobial, antineoplastic, antihypertensive, and antiparasitic effects. nih.govresearchgate.net The nitro group is considered a pharmacophore, a molecular feature responsible for a drug's pharmacological activity, but it can also be a toxicophore, contributing to toxicity. researchgate.net

The antimicrobial action of many nitro compounds is attributed to the reduction of the nitro group within cells, leading to the formation of toxic intermediates that can damage cellular components like DNA. nih.gov Research into the diverse biological activities of newly synthesized nitro compounds is crucial for developing novel therapeutic agents. researchgate.net

The inclusion of a trifluoromethyl group, as seen in this compound, can significantly influence a molecule's physicochemical properties, such as lipophilicity, which in turn affects its interaction with biological targets. cymitquimica.com

Role in Enzyme-Catalyzed Reactions

The reduction of aromatic nitro compounds is a key transformation in synthetic chemistry, and recent research has focused on the use of enzymes, specifically nitroreductases, to perform this reaction under milder and more sustainable conditions compared to traditional chemical methods. nih.gov These enzymes can selectively reduce the nitro group to an amino group, a crucial step in the synthesis of many pharmaceuticals. nih.gov While direct application of nitroreductases to this compound is an area of potential exploration, the broader research into enzyme-catalyzed reductions of nitroaromatics highlights a move towards greener chemistry in pharmaceutical manufacturing. nih.gov

Agrochemical Applications

In addition to its role in medicine, this compound and its derivatives are significant in the field of agrochemicals, particularly in the development of herbicides and pesticides. google.com

Herbicide and Pesticide Development

The dinitroaniline class of herbicides, which are structurally related to this compound, are widely used for pre-emergent control of various weeds. frontiersin.org These herbicides work by inhibiting microtubule formation in plant cells, which disrupts cell division and ultimately leads to the death of the weed. wikipedia.org The presence of fluorine-containing groups, such as the trifluoromethyl group, is a common feature in modern pesticides and can enhance their efficacy and metabolic stability. researchgate.netsemanticscholar.org

The development of new pesticides is an ongoing process driven by the need to manage weed resistance and improve environmental profiles. jst.go.jp The synthesis of novel derivatives from starting materials like this compound is a key strategy in this endeavor.

Precursor to Herbicides (e.g., Trifluralin)

While this compound itself is a valuable intermediate, a closely related compound, 4-chloro-3,5-dinitrobenzotrifluoride, is a direct precursor in the commercial synthesis of the widely used herbicide Trifluralin. scribd.comgoogle.com The synthesis of Trifluralin involves a multi-step process that includes nitration and subsequent amination reactions. scribd.comgoogle.com Trifluralin, with the chemical name 2,6-Dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline, is effective against a broad spectrum of annual grasses and broadleaf weeds. wikipedia.orgresearchgate.net

The manufacturing process for Trifluralin highlights the industrial importance of trifluoromethyl- and nitro-substituted benzene (B151609) derivatives in the production of essential agricultural chemicals. scribd.comgoogle.com

Materials Science and Specialty Chemicals

The chemical compound this compound serves as a valuable intermediate and building block in the synthesis of various specialty chemicals. Its unique molecular structure, featuring a nitro group and a trifluoromethyl group on an aniline backbone, imparts specific properties that are leveraged in the creation of advanced materials. These applications range from the production of vibrant dyes to the development of sophisticated optical and therapeutic systems.

This compound is a key precursor in the synthesis of certain types of dyes, particularly azo dyes. Azo dyes are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond (N=N), which forms the basis of the chromophore. The color of these dyes can be tuned by the selection of the aromatic amines and coupling agents used in their synthesis.

The manufacturing process for azo dyes typically involves a two-step reaction. First, an aromatic amine, such as an isomer of this compound, undergoes diazotization. This process, which involves treating the amine with a source of nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid), converts the primary amino group into a diazonium salt. This diazonium salt then acts as an electrophile in the second step, known as the coupling reaction, where it reacts with a coupling agent—an electron-rich aromatic compound like a phenol (B47542) or another aniline derivative.

The isomer 4-Nitro-2-(trifluoromethyl)aniline, for example, has been specifically cited for its use in creating monoazo dyes. researchgate.net It undergoes diazotization and is then coupled with various compounds to produce a range of colors. The trifluoromethyl group in these dye molecules can enhance properties such as lightfastness and chemical stability.

Table 1: Examples of Coupling Agents Used with Diazotized 4-Nitro-2-(trifluoromethyl)aniline

| Coupling Agent | Resulting Dye Class |

| N-hydroxyalkylamino-5-napthols | Monoazo Dyes |

| Pyrazolones | Monoazo Dyes |

| Naptholsulphonic acids | Monoazo Dyes |

| N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines | Monoazo Dyes |

This table is based on information regarding the isomer 4-Nitro-2-(trifluoromethyl)aniline. researchgate.net

While various aniline derivatives are known to be used as curing agents or promoters for epoxy resins, direct and substantial evidence of this compound being widely used for this specific purpose is not prevalent in the reviewed scientific literature. Amine-based curing agents function by reacting with the epoxy groups of the resin, leading to a cross-linked, thermoset polymer network. Aromatic amines are generally chosen for applications requiring high thermal and chemical resistance. threebond.co.jp Although patents exist for epoxy resin curing agents that list a multitude of potential amine compounds, the specific inclusion and detailed study of this compound as a primary curing promoter is not well-documented. bldpharm.comgoogle.comgoogle.com

In the field of materials science, there is growing interest in organic molecules for applications in nonlinear optics (NLO). These materials can alter the properties of light and are crucial for developing technologies like optical waveguides and modulators. The trifluoromethyl group is a key feature in the design of advanced NLO chromophores.

Research has shown that chromophores incorporating a phenyl-trifluoromethyl-tricyanofuran acceptor exhibit enhanced electro-optic activity. semanticscholar.org The strong electron-withdrawing nature of the trifluoromethyl group contributes to a larger first-order hyperpolarizability (a measure of the NLO response of a molecule). While not always specifying the exact isomer, studies on the synthesis of NLO chromophores often utilize aniline derivatives with trifluoromethyl groups to create materials with high electro-optic coefficients. semanticscholar.orgrsc.org These chromophores are then doped into polymeric thin films to create materials for optical waveguides. The introduction of trifluoromethyl groups can also improve the thermal stability of these materials. mdpi.com

Table 2: Impact of Trifluoromethyl Groups on NLO Chromophore Properties

| Chromophore Feature | Effect on NLO Properties | Reference |

| Phenyl-trifluoromethyl-tricyanofuran acceptor | Enhanced electro-optic activity | semanticscholar.org |

| CF3-Ph-TCF acceptor | Increased first-order hyperpolarizability | semanticscholar.org |

| 3,5-bis(trifluoromethyl)benzene isolation groups | Reduced intermolecular interactions, improved electro-optic coefficient | mdpi.com |

A significant and advanced application of trifluoromethyl-substituted nitroanilines is in the development of photoinduced nitric oxide (NO) delivery systems. Nitric oxide is a critical signaling molecule in various physiological processes, and the ability to control its release at specific sites in the body holds great therapeutic potential.

The isomer 4-nitro-3-(trifluoromethyl)aniline (B27955) is a key component in some of these systems. researchgate.net This molecule can be incorporated into larger molecular structures, known as NO photo-donors or photocages. When exposed to light of a specific wavelength, these photo-donors undergo a chemical reaction that results in the release of nitric oxide. The mechanism involves the light-induced cleavage of a bond, liberating NO. researchgate.net

These photo-donors can be further engineered into nanoparticles or conjugated with other molecules, such as peptides, to target specific cells or tissues, like tumors. nih.gov For instance, a system has been developed where light irradiation triggers not only the release of NO but also a structural change in the delivery vehicle, enhancing its retention within a tumor. nih.gov The released NO can have direct cytotoxic effects on cancer cells or can react with reactive oxygen species (ROS) to form highly cytotoxic peroxynitrite anions, thereby sensitizing the cancer cells to photodynamic therapy. nih.gov

Table 3: Components of a Light-Triggered NO Delivery System

| Component | Function | Reference |

| 4-nitro-3-(trifluoromethyl)aniline moiety | Photo-responsive nitric oxide donor | researchgate.net |

| Photosensitizer (e.g., Ce6) | Generates reactive oxygen species upon light irradiation | nih.gov |

| Peptide-based nanoparticle | Self-assembles into a delivery vehicle, can be targeted | nih.gov |

| Fluorescent reporter molecule | Allows for optical tracking of NO release | researchgate.net |

Environmental Fate and Toxicological Research

Degradation Pathways of Trifluoromethyl Anilines

The breakdown of trifluoromethyl anilines in the environment can occur through various processes, including photodegradation and biological degradation. The efficiency of these degradation pathways is often influenced by a range of environmental factors.

Photodegradation involves the breakdown of chemical compounds by light. Some fluorinated anilines have been shown to undergo photochemical decomposition. For instance, certain aminols derived from anilines can be completely degraded under specific pH conditions when exposed to light. nih.gov The process often involves the cleavage of chemical bonds within the molecule, leading to the formation of simpler, and sometimes less harmful, substances. nih.gov

Microorganisms play a significant role in the breakdown of organic compounds in the environment. Studies have shown that certain bacterial strains can utilize aniline (B41778) and its derivatives as a source of carbon, nitrogen, and energy. zju.edu.cnnih.gov The process of biodegradation often involves enzymes that catalyze the breakdown of the aniline structure. For example, aniline dioxygenase and catechol 2,3-dioxygenase are enzymes that have been identified in the degradation pathway of aniline by some bacteria. zju.edu.cnnih.gov These enzymes facilitate the opening of the aromatic ring, a key step in the mineralization of the compound. zju.edu.cn The ability of microorganisms to degrade fluorinated anilines can be influenced by the degree of fluorine substitution, with more heavily fluorinated compounds sometimes requiring longer periods for acclimation and degradation. nih.gov

The general pathway for the microbial degradation of aniline often involves the following steps:

Initial oxidation: Aniline is first oxidized to form catechol.

Ring cleavage: The catechol ring is then cleaved by dioxygenase enzymes.

Further degradation: The resulting intermediates are further metabolized through various pathways, eventually leading to mineralization into carbon dioxide and water. zju.edu.cn

Several environmental factors can influence the rate and extent of degradation of trifluoromethyl anilines. These include:

pH: The acidity or alkalinity of the environment can significantly affect both chemical and biological degradation processes. For instance, the photodegradation of some aniline derivatives is pH-dependent. nih.gov Similarly, the optimal pH for the growth of aniline-degrading bacteria is often around neutral (pH 7.0). zju.edu.cnnih.gov

Temperature: Temperature affects the metabolic rate of microorganisms and the kinetics of chemical reactions. Optimal temperatures for the biodegradation of aniline by certain bacteria have been found to be around 30°C. zju.edu.cnnih.gov

Presence of other substances: The presence of other organic matter can impact the degradation of a specific compound. For example, dissolved organic matter can sometimes enhance the degradation of certain herbicides. nih.gov

Salinity: In aquatic environments, salinity can be a crucial factor. Some aniline-degrading bacteria have shown a high tolerance to salt, making them potentially useful for treating industrial wastewater with high salinity. researchgate.net

Microbial populations: The type and density of microbial populations present in the soil or water will determine the potential for biological degradation. nih.govnih.gov

Ecotoxicological Studies and Environmental Impact

Ecotoxicological studies aim to understand the adverse effects of chemical substances on living organisms in the environment. Research on 2-Nitro-4-(trifluoromethyl)aniline and related compounds has focused on their impact on aquatic life and soil organisms.

Aromatic nitro compounds and anilines can be toxic to various freshwater species, including fish, water fleas, algae, and bacteria, with effects often observed at parts-per-million (ppm) levels. rijkswaterstaat.nl Some trifluoro-anilines have demonstrated antibacterial and antibiofilm properties against certain marine bacteria like Vibrio parahaemolyticus and Vibrio harveyi. nih.govresearchgate.net These compounds can disrupt bacterial cell membranes and inhibit the formation of biofilms, which are communities of microorganisms attached to surfaces. nih.govresearchgate.net

The toxicity of these compounds can vary depending on the specific organism and the duration of exposure. researchgate.net For example, some chloroanilines, which are structurally related to trifluoromethyl anilines, have been shown to affect the behavior, growth, and reproduction of aquatic organisms. mdpi.com

Table 1: Ecotoxicity Data for Related Aniline Compounds

| Compound | Organism | Effect | Concentration | Reference |

| 2-nitroaniline | Brachydanio rerio (Zebrafish) | LC50 (96 hours) | 19.5 mg/L | oecd.org |

| 2-nitroaniline | Daphnia magna (Water flea) | EC50 (24 hours) | 8.3 mg/L | oecd.org |

| 2-nitroaniline | Selenastrum capricornutum (Green algae) | EC50 (72 hours, growth rate) | >100 mg/L | oecd.org |

Note: LC50 (Lethal Concentration 50) is the concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50) is the concentration of a chemical that causes a defined effect in 50% of the test organisms.

Environmental Persistence and Mobility

The environmental persistence of a chemical refers to the length of time it remains in a particular environment before being broken down by chemical or biological processes. Mobility describes the potential for a chemical to move through environmental compartments such as soil, water, and air. Specific experimental data on the environmental persistence and mobility of this compound are limited. However, its environmental behavior can be inferred from its chemical structure and by examining related compounds.

The structure of this compound—a substituted aniline—suggests a degree of environmental persistence. The molecule's stability is enhanced by the aromatic ring, the electron-withdrawing nature of the nitro group, and the presence of the trifluoromethyl (-CF3) group. The carbon-fluorine bond is one of the strongest in organic chemistry, making the -CF3 group highly resistant to degradation. itrcweb.orgnccoast.org Similarly, the nitro group on an aromatic ring generally confers resistance to oxidative degradation. nih.gov

Studies on analogous compounds support the likelihood of persistence. For instance, 2-nitroaniline has been shown to be not readily biodegradable in standard tests and is therefore considered persistent in the environment. oecd.org Its low vapor pressure also suggests that volatilization from soil or water surfaces is not a significant dissipation pathway. oecd.org Another structurally related compound, the herbicide Trifluralin , which also contains a dinitroaniline structure with a trifluoromethyl group, is known to be strongly adsorbed to soil, exhibiting low mobility and significant persistence. nih.gov

The mobility of this compound in soil is expected to be limited. Anilines are known to bind covalently to components of soil organic matter, such as humic acids, and can also be adsorbed onto clay particles. oecd.orgmdpi.com This strong sorption to soil and sediment reduces the amount of the chemical that can be transported into groundwater or surface water. nih.gov The predicted octanol-water partition coefficient (XlogP) of 2.0 for this compound suggests a moderate potential for partitioning into organic matter. uni.lu

Interactive Table: Environmental Properties of this compound and Related Compounds Please note that the data for this compound is predicted, while data for related compounds are from experimental studies.

| Property | This compound | 2-Nitroaniline | Trifluralin |

| CAS Number | 400-98-6 | 88-74-4 | 1582-09-8 |

| Molecular Formula | C₇H₅F₃N₂O₂ | C₆H₆N₂O₂ | C₁₃H₁₆F₃N₃O₄ |

| Water Solubility | Data not available | 1170 mg/L at 20°C oecd.org | 0.3 mg/L at 25°C |

| log P (octanol/water) | 2.0 (Predicted) uni.lu | 1.85 (Measured) oecd.org | 5.34 (Measured) |

| Vapor Pressure | Data not available | 0.00368 hPa at 25°C oecd.org | 1.37 x 10⁻⁴ mmHg at 25°C |

| Biodegradation | Data not available | Not readily biodegradable; Persistent oecd.org | Degrades in soil; Half-life varies (days to months) nih.gov |

| Soil Sorption (Koc) | Data not available | Can bind to humic acids oecd.org | 4,000 - 13,000 (Strongly bound) nih.gov |

Metabolomic Investigations in Environmental Toxicology

Metabolomics, the study of small molecule metabolites in biological systems, provides a powerful tool for understanding the toxicological effects and biotransformation of environmental contaminants. While no specific metabolomic studies have been published for this compound, research on the metabolism of other nitroaromatic compounds and anilines in various organisms allows for the prediction of its likely metabolic fate.

The biotransformation of nitroaromatic compounds is a critical determinant of their toxicity and persistence. Two primary metabolic pathways have been identified for this class of chemicals: reduction of the nitro group and oxidation of the aromatic ring. nih.govnih.gov

Reductive Pathway : The reduction of the nitro group is a common metabolic route observed in a wide range of organisms, from bacteria to mammals, and can occur under both anaerobic and aerobic conditions. nih.gov This multi-step process typically involves the enzymatic conversion of the nitro group (-NO₂) to a nitroso (-NO) intermediate, then to a hydroxylamino (-NHOH) derivative, and finally to an amino group (-NH₂). The resulting aromatic amines can be more or less toxic than the parent compound and are often intermediates for further metabolism, such as acetylation or conjugation, before excretion. For example, studies with the related herbicide Nitralin in rats revealed a complex series of biotransformations initiated by nitro-group reduction. nih.gov

Oxidative Pathway : While the electron-withdrawing nature of the nitro group makes nitroaromatic compounds resistant to electrophilic attack, some aerobic microorganisms have evolved specialized oxygenase enzymes to initiate degradation. nih.govdtic.mil These enzymes, typically monooxygenases or dioxygenases, hydroxylate the aromatic ring, which can lead to the elimination of the nitro group as nitrite (B80452) (NO₂⁻) and subsequent ring cleavage. nih.gov In vitro studies with rabbit liver microsomes showed that 2-nitroaniline is metabolized via hydroxylation to 4-amino-3-nitrophenol . oecd.org

Based on these established pathways, it is hypothesized that this compound would be metabolized in environmental organisms primarily through the reductive pathway. The nitro group would likely be reduced to form 2-amino-4-(trifluoromethyl)aniline . The trifluoromethyl group is generally considered to be highly stable and unlikely to be metabolized. The resulting diamine could then undergo further phase II conjugation reactions.

Interactive Table: Predicted Metabolic Pathways for this compound

| Pathway | Initial Step | Key Enzyme Class | Intermediate(s) | Final Product (Predicted) |

| Reductive | Reduction of Nitro Group | Nitroreductase | 2-Nitroso-4-(trifluoromethyl)aniline, 2-Hydroxylamino-4-(trifluoromethyl)aniline | 2-Amino-4-(trifluoromethyl)aniline |

| Oxidative | Hydroxylation of Aromatic Ring | Monooxygenase / Dioxygenase | Hydroxylated derivatives | Catechols, followed by ring cleavage products |

Further research, including in vivo and in vitro metabolomic studies with relevant environmental species (e.g., soil microorganisms, aquatic invertebrates, fish), is necessary to definitively elucidate the metabolic pathways of this compound and to fully assess its toxicological risk to the environment.

Future Directions and Emerging Research Areas

Novel Synthetic Approaches and Catalyst Development

The synthesis and transformation of nitroaromatic compounds are areas of active research, with a strong emphasis on developing more efficient and environmentally benign catalytic systems. A key direction is the reductive functionalization of the nitro group, which is often a critical step in creating more complex molecules.

Recent studies have demonstrated the efficacy of iron(salen) complexes as catalysts for the reductive functionalization of nitro compounds. acs.org This approach represents a move towards more sustainable chemistry, replacing traditionally used, more toxic heavy metal catalysts. Mechanistic studies, including kinetic analysis and spectroscopy, have shown that these iron-based systems can generate a hydride that interacts with the nitro reactant in the rate-limiting step. acs.org For instance, research on related compounds like 1-nitro-4-(trifluoromethyl)benzene shows successful functionalization, providing a pathway that could be adapted for 2-Nitro-4-(trifluoromethyl)aniline. acs.org

Another important reaction for primary aromatic amines like this compound is diazotization, which converts the amine group into a highly versatile diazonium salt. sigmaaldrich.com These salts are precursors for a wide range of compounds, including azo dyes. sigmaaldrich.com Future research is exploring photocatalytic methods and the use of solid-supported diazonium salts to improve the safety and efficiency of these transformations, as traditional diazonium salts can be hazardous and potentially explosive. acs.org The development of catalysts that can selectively perform transformations on the aniline (B41778) while leaving the nitro and trifluoromethyl groups intact is a significant goal for synthetic chemists.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

The trifluoromethylphenyl scaffold, present in this compound, is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of derivatives.

A prominent example is the development of novel androgen receptor (AR) modulators for potential use in prostate cancer treatment. nih.gov In these studies, a library of compounds was synthesized to probe how different substituents affect antiandrogen activity. nih.gov Research on dihydropyridone derivatives revealed that a 2-trifluoromethylphenyl moiety plays a critical role in binding to the androgen receptor. nih.gov SAR studies identified significant "activity cliffs," where small molecular changes lead to a large drop in potency. For example, replacing a 2-trifluoromethyl-4-fluorophenyl group with a 4-methoxyphenyl (B3050149) group resulted in a drastic loss of activity, which was explained by steric hindrance in the binding pocket. nih.gov Similarly, replacing the same group with smaller cyclopropyl (B3062369) or cyclobutyl rings also led to a considerable decrease in activity, highlighting the importance of the specific hydrophobic and van der Waals interactions provided by the trifluoromethylphenyl ring. nih.gov

These studies underscore the importance of systematic modification of the core structure derived from intermediates like this compound to identify potent and selective bioactive molecules for therapeutic applications. nih.govchemrxiv.org

Table 1: Example of Structure-Activity Relationship (SAR) in Androgen Receptor Modulators Data derived from studies on related trifluoromethylphenyl structures. nih.gov

| Base Scaffold Moiety | Substitution | Relative Activity (PSA Level) | Inference |

| Dihydropyridone | 2-trifluoromethyl-4-fluorophenyl | 0.04 (High) | The 2-trifluoromethyl-4-fluorophenyl group fits well within the binding site, forming key hydrophobic and hydrophilic interactions. |

| Dihydropyridone | 4-methoxyphenyl | 0.67 (Low) | The methoxy (B1213986) group introduces steric clash, preventing optimal binding and drastically reducing activity. |

| Dihydropyridone | Cyclopropyl | 0.62 (Low) | The smaller cyclopropyl group lacks the extensive hydrophobic interactions of the trifluoromethylphenyl moiety. |

| Dihydropyridone | Cyclobutyl | 0.55 (Low) | The cyclobutyl group is also unable to replicate the key interactions of the larger, substituted aromatic ring. |

Advanced Computational Modeling for Property Prediction

To accelerate the discovery process and reduce reliance on costly and time-consuming synthesis, advanced computational modeling has become an indispensable tool. Techniques such as homology modeling, molecular mechanics, and Density Functional Theory (DFT) are being applied to predict the properties and behavior of molecules derived from this compound.

In the development of androgen receptor modulators, homology modeling and molecular mechanics were used to construct a three-dimensional model of the AR's ligand-binding domain. nih.gov This model successfully rationalized the observed SAR data, explaining how potent antagonists bind to the receptor and why certain structural modifications lead to a loss of activity. nih.gov Such models can be used for virtual screening of new potential drug candidates, prioritizing those with the highest predicted affinity and best fit. nih.gov

Computational methods are also vital for understanding reaction mechanisms. DFT calculations have been employed to determine the energy barriers (ΔG‡) of catalytic cycles, such as the iron-catalyzed reduction of nitro groups. acs.org This provides insight into the rate-limiting steps and helps in the rational design of more efficient catalysts. acs.org The interplay between computational predictions and experimental validation, for example through techniques like microscale thermophoresis to confirm binding, is a powerful paradigm in modern chemical research. chemrxiv.org

Sustainable Applications and Risk Assessment

As with any widely used chemical intermediate, there is a strong focus on ensuring the sustainability and safety of its applications. This involves both creating greener chemical processes and thoroughly assessing potential risks.